molecular formula C12H14O2 B13410068 (E)-1-(3,4-Dimethoxyphenl)butadiene (DMPBD)

(E)-1-(3,4-Dimethoxyphenl)butadiene (DMPBD)

Cat. No.: B13410068
M. Wt: 190.24 g/mol
InChI Key: JFHQUUYHTBVHHK-AATRIKPKSA-N
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Description

(E)-1-(3,4-Dimethoxyphenyl)butadiene is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is a derivative of butadiene, featuring a 3,4-dimethoxyphenyl group attached to the butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-(3,4-Dimethoxyphenyl)butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide, to generate the ylide from the phosphonium salt. The reaction is carried out under an inert atmosphere to prevent oxidation of the ylide.

Industrial Production Methods

While specific industrial production methods for (E)-1-(3,4-Dimethoxyphenyl)butadiene are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction or other suitable synthetic routes to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-Dimethoxyphenyl)butadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds in the butadiene moiety to single bonds, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield epoxides, while hydrogenation with Pd/C results in saturated hydrocarbons.

Scientific Research Applications

(E)-1-(3,4-Dimethoxyphenyl)butadiene has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-(3,4-Dimethoxyphenyl)butadiene involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by modulating signaling pathways involved in inflammation and cell proliferation. The presence of the dimethoxyphenyl group may enhance its binding affinity to certain biological targets, contributing to its observed biological activities .

Comparison with Similar Compounds

(E)-1-(3,4-Dimethoxyphenyl)butadiene can be compared with other similar compounds, such as:

The uniqueness of (E)-1-(3,4-Dimethoxyphenyl)butadiene lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(E)-1-(3,4-Dimethoxyphenyl)butadiene (DMPBD) is a compound isolated from the rhizomes of Zingiber cassumunar Roxb. This compound has garnered attention due to its notable biological activities, particularly its anti-inflammatory and anticancer properties. This article delves into the various aspects of DMPBD's biological activity, supported by relevant research findings and data.

  • Molecular Formula : C12_{12}H14_{14}O2_2
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 75560-74-6
  • Purity : >95% (HPLC)

Anti-inflammatory Activity

DMPBD has been extensively studied for its anti-inflammatory effects. Research indicates that DMPBD exhibits a dose-dependent inhibition of edema in various animal models.

Key Findings:

  • In Vivo Studies : DMPBD significantly inhibited rat ear edema induced by ethyl phenylpropiolate (EPP), with an IC50_{50} of 21 nmol per ear, outperforming standard anti-inflammatory drugs like oxyphenbutazone and diclofenac in various tests .
  • In Vitro Studies : It also inhibited collagen-induced platelet aggregation with an IC50_{50} of 0.35 mM, indicating its potential in modulating inflammatory pathways .

Anticancer Activity

DMPBD has shown promising anticancer properties, particularly against human fibrosarcoma cells. In vitro studies have demonstrated its ability to inhibit cell invasion and proliferation.

Research Insights:

  • DMPBD was found to inhibit nitric oxide production in murine macrophage-like RAW264.7 cells, suggesting a mechanism by which it may exert its anticancer effects .
  • The compound's structural characteristics contribute to its bioactivity, making it a candidate for further drug development in cancer therapy .

Stability and Release Kinetics

Stability studies of DMPBD reveal that its efficacy can be influenced by storage conditions.

Stability Data:

  • DMPBD showed significant decomposition in chloroform-d1_1 but remained stable in methanol-d4_4 at temperatures below 4°C .
  • The release kinetics from electrospun fibers indicated a diffusion-controlled release mechanism, essential for therapeutic applications .

Case Studies

  • Inflammation Model : A study demonstrated that DMPBD significantly reduced inflammation markers in rat models when administered before inducing edema. The results highlighted its potential as a natural anti-inflammatory agent.
  • Cancer Cell Inhibition : In a controlled environment, DMPBD was tested on human fibrosarcoma cells, resulting in a marked decrease in cell viability and invasion capabilities.

Data Tables

Biological ActivityMethodIC50 ValueReference
EPP-induced EdemaIn Vivo21 nmol/ear
AA-induced EdemaIn Vivo60 nmol/ear
Collagen AggregationIn Vitro0.35 mM
Nitric Oxide Production InhibitionIn VitroNot specified

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-[(1E)-buta-1,3-dienyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C12H14O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4-9H,1H2,2-3H3/b6-5+

InChI Key

JFHQUUYHTBVHHK-AATRIKPKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC=C)OC

Origin of Product

United States

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